molecular formula C10H7BF3NO2 B12981344 (3-(Trifluoromethyl)quinolin-7-yl)boronic acid

(3-(Trifluoromethyl)quinolin-7-yl)boronic acid

Cat. No.: B12981344
M. Wt: 240.98 g/mol
InChI Key: SETXVUCUKKEFAU-UHFFFAOYSA-N
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Description

(3-(Trifluoromethyl)quinolin-7-yl)boronic acid: is a chemical compound that features a quinoline ring substituted with a trifluoromethyl group at the 3-position and a boronic acid group at the 7-position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the reactivity and stability of the molecule. The boronic acid group is crucial in coupling reactions, particularly in the formation of new carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of (3-(Trifluoromethyl)quinolin-7-yl)boronic acid typically involves the use of metal-catalyzed cross-coupling reactions. One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid, which results in the formation of the desired compound . The reaction conditions often include the use of Me3SiCF3 and Cu(OTf)2 as the catalyst .

Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely involve similar cross-coupling reactions on a larger scale. The use of continuous flow reactors for Suzuki-Miyaura cross-coupling with heteroaryl halides is a potential method for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: : (3-(Trifluoromethyl)quinolin-7-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The trifluoromethyl group can undergo oxidative transformations.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The boronic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions for nucleophilic substitution often involve bases like sodium hydroxide or potassium carbonate.

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative trifluoromethylation can yield quinoline derivatives with various functional groups .

Scientific Research Applications

(3-(Trifluoromethyl)quinolin-7-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules.

    Medicine: Fluorinated quinolines, including this compound, have shown promise in the development of antimalarial and antibacterial drugs.

    Industry: The compound is used in the synthesis of materials for liquid crystals and other advanced materials.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethyl)quinolin-7-yl)boronic acid involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form new carbon-carbon bonds, a key step in the Suzuki-Miyaura coupling reaction . The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-3-boronic acid: Similar structure but lacks the trifluoromethyl group.

    8-Trifluoromethylquinoline-6-boronic acid: Another fluorinated quinoline with the boronic acid group at a different position.

Uniqueness: : (3-(Trifluoromethyl)quinolin-7-yl)boronic acid is unique due to the specific positioning of the trifluoromethyl and boronic acid groups, which confer distinct reactivity and stability properties. This makes it particularly useful in specialized synthetic applications and research .

Properties

Molecular Formula

C10H7BF3NO2

Molecular Weight

240.98 g/mol

IUPAC Name

[3-(trifluoromethyl)quinolin-7-yl]boronic acid

InChI

InChI=1S/C10H7BF3NO2/c12-10(13,14)7-3-6-1-2-8(11(16)17)4-9(6)15-5-7/h1-5,16-17H

InChI Key

SETXVUCUKKEFAU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=NC=C(C=C2C=C1)C(F)(F)F)(O)O

Origin of Product

United States

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